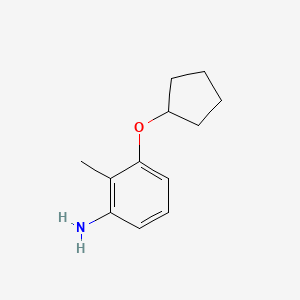

3-(Cyclopentyloxy)-2-methylaniline

CAS No.: 1154909-64-4

Cat. No.: VC3348721

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1154909-64-4 |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 3-cyclopentyloxy-2-methylaniline |

| Standard InChI | InChI=1S/C12H17NO/c1-9-11(13)7-4-8-12(9)14-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,13H2,1H3 |

| Standard InChI Key | KBMNYLKZJZHITK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1OC2CCCC2)N |

| Canonical SMILES | CC1=C(C=CC=C1OC2CCCC2)N |

Introduction

3-(Cyclopentyloxy)-2-methylaniline is an organic compound characterized by the presence of a cyclopentyloxy group attached to a 2-methylaniline structure. This compound belongs to the category of anilines, which are aromatic amines derived from aniline. It is of interest in various fields of organic chemistry and pharmaceuticals due to its unique properties and potential applications.

Key Characteristics:

-

Chemical Formula: Not explicitly stated in the available sources, but it can be inferred based on its structure.

-

Molecular Weight: Approximately 193.27 g/mol.

-

CAS Number: 1175920-64-5.

Synthesis of 3-(Cyclopentyloxy)-2-methylaniline

The synthesis of this compound typically involves the alkylation of 2-methylaniline with cyclopentyl alcohol or a suitable cyclopentyl halide under basic conditions. The reaction conditions require a solvent such as dimethylformamide or toluene, along with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack. Temperature control and reaction time are critical to optimize yield and minimize by-products.

Synthesis Conditions:

| Component | Description |

|---|---|

| Starting Material | 2-Methylaniline |

| Reagent | Cyclopentyl alcohol or cyclopentyl halide |

| Solvent | Dimethylformamide or toluene |

| Base | Sodium hydride or potassium carbonate |

| Reaction Conditions | Temperature and time control for optimal yield |

Structural Features:

-

Benzene Ring: Substituted with a methyl group at the 2-position and a cyclopentyloxy group at the 3-position.

-

Cyclopentyloxy Group: Attached to the benzene ring at the 3-position.

Potential Biological Activities:

-

Neurotransmitter Modulation: Potential effects on neurotransmitter systems.

-

Anti-inflammatory Pathways: Possible involvement in anti-inflammatory processes.

Analytical Techniques for Characterization

Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance (NMR) could provide further insights into its structural characteristics. These techniques are essential for confirming the chemical structure and purity of the compound.

Analytical Methods:

| Technique | Purpose |

|---|---|

| Infrared Spectroscopy | Structural characterization |

| Nuclear Magnetic Resonance (NMR) | Confirmation of chemical structure and purity |

Future Directions:

-

Biological Activity Studies: Investigate its pharmacodynamics and pharmacokinetics.

-

Therapeutic Applications: Explore potential uses in pharmaceuticals based on its biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume